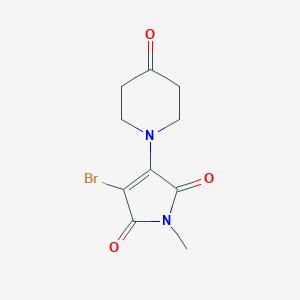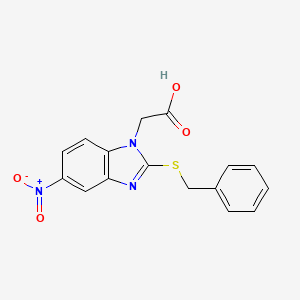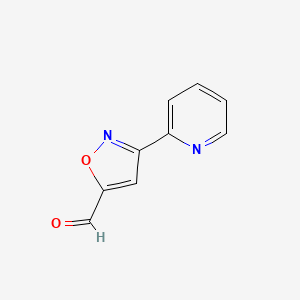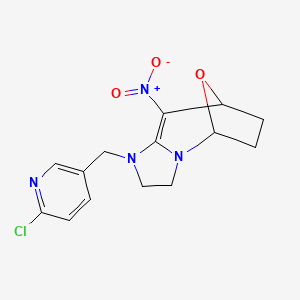
Cycloxaprid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cycloxaprid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a nitro group, and an epoxyimidazoazepine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloxaprid involves multiple steps. One common method starts with the chlorination of pyridine to introduce the chloropyridinyl group. This is followed by the nitration of the compound to add the nitro group. The final step involves the formation of the epoxyimidazoazepine ring system through a series of cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is carefully managed to ensure the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
Cycloxaprid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Cycloxaprid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Cycloxaprid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one
- 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-imine
- N-((6-chloropyridin-3-yl)methyl)-N-methylamine
Uniqueness
Cycloxaprid is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C14H15ClN4O3 |
|---|---|
分子量 |
322.75 g/mol |
IUPAC名 |
5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene |
InChI |
InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2 |
InChIキー |
NDHXMRFNYMNBKO-UHFFFAOYSA-N |
正規SMILES |
C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

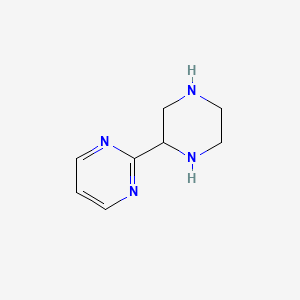
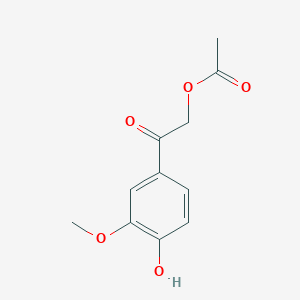
![4,4-Dimethyl-3-hydroxy-3-[(1,2,4-triazol-1-yl)-methyl]-1-pentine](/img/structure/B8382687.png)
![4-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B8382695.png)
![8-Fluoro-9-(3-methylpiperazin-1-yl)indolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8382702.png)
![3-[(Acetyl) (methoxycarbonyl)methyl]cyclopentanone](/img/structure/B8382711.png)
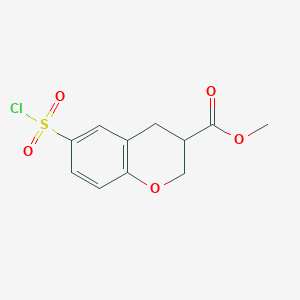
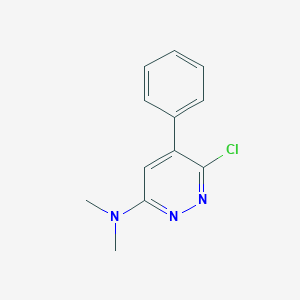
![1,3-Propanediamine, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B8382736.png)
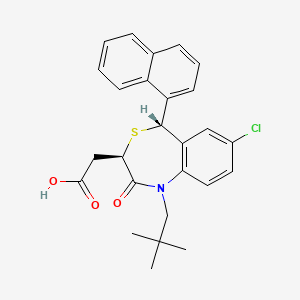
![1-[2-(Cyclopent-3-en-1-yl)ethyl]-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B8382752.png)
